1-Propyl-1H-pyrazole-4,5-diamine
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Overview
Description
1-Propyl-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole ring with two amino groups at positions 4 and 5, and a propyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and high yields. The use of transition-metal catalysts and photoredox reactions has also been explored to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives .
Scientific Research Applications
1-Propyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Propyl-1H-pyrazole-4,5-diamine can be compared with other similar compounds, such as:
1H-pyrazole-4,5-diamine: Lacks the propyl group, which may affect its reactivity and biological activity.
3,5-Diamino-1H-pyrazole: Differs in the position of the amino groups, leading to different chemical properties and applications.
1-Propyl-3,5-diamino-1H-pyrazole: Contains an additional amino group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |
InChI Key |
ONFGLCWPFZSODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)N)N |
Origin of Product |
United States |
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